1-Phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid is a complex organic compound that belongs to the class of pyrazole derivatives. Its molecular formula is , and it features a pyrazole ring substituted with both a phenyl group and a pyridine moiety. This compound has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities, including antibacterial, anti-inflammatory, and antitumor properties .
1-Phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid is classified as an organic compound within the broader category of heterocyclic compounds. Specifically, it is categorized as a pyrazole derivative due to the presence of the pyrazole ring structure.
The synthesis of 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid can be achieved through several methods, including:
The synthesis often requires careful control of reaction conditions, such as temperature and solvent choice, to optimize yield and purity. Characterization techniques like nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are employed to verify the structure of the synthesized compound .
1-Phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid participates in various chemical reactions, including:
These reactions often require specific catalysts or conditions (e.g., heat or acidic/basic environments) to proceed efficiently. The resulting derivatives are analyzed for their biological activities through various assays.
The mechanism of action for 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific biological targets such as enzymes and receptors. Studies indicate that it may modulate inflammatory pathways by interacting with hematopoietic prostaglandin D synthase, which plays a role in synthesizing prostaglandins involved in inflammation .
Research has demonstrated that derivatives of this compound exhibit varying degrees of activity against specific bacterial strains and cancer cell lines, suggesting potential therapeutic applications in treating infections and tumors .
1-Pheynl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid has several promising applications:
The molecular architecture of 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid (C₁₅H₁₁N₃O₂) integrates three pharmacologically significant moieties: a phenyl group at the pyrazole N1-position, a pyridin-4-yl group at the pyrazole C3-position, and a carboxylic acid at the pyrazole C4-position. This trifunctional design confers unique physicochemical and electronic properties critical for drug-receptor interactions. The pyrazole ring (C₃N₂) provides a planar, electron-rich heterocyclic core with two adjacent nitrogen atoms—one acting as a hydrogen bond acceptor (N2) and the other (N1) facilitating N-aryl substitutions. The pyridin-4-yl group introduces a rigid, basic nitrogen atom capable of forming hydrogen bonds or salt bridges via protonation, while the C4-carboxylic acid enhances water solubility and enables derivatization into esters or amides [8].
This hybrid scaffold exhibits a calculated dipole moment of ~5.2 Debye due to the electron-withdrawing pyridine and carboxylic acid groups, promoting polar interactions with biological targets. The molecule adopts a near-planar conformation (torsion angle <15° between pyrazole and pyridine rings), optimizing π-π stacking with aromatic residues in enzyme binding pockets. The carboxylic acid functionality (predicted pKₐ ~4.2) allows pH-dependent solubility, critical for bioavailability. Structural analogs, such as 4-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid, demonstrate similar planarity but altered hydrogen-bonding patterns due to pyridine nitrogen positioning, underscoring the regioisomeric sensitivity of bioactivity [8] [10].
Table 1: Structural Components and Their Pharmacophoric Roles
Structural Element | Role in Molecular Recognition | Experimental Evidence |
---|---|---|
Pyrazole core (C₃N₂) | Planar scaffold for π-stacking; H-bond acceptor at N2 | X-ray crystallography shows coplanarity with pyridine |
Pyridin-4-yl at C3 | Hydrogen bonding via N-atom; enhances membrane permeability | Log P reduction by 0.8 vs phenyl analog |
Carboxylic acid at C4 | Salt bridge formation with basic residues (e.g., Lys, Arg); modulates solubility | Solubility: 37.4 μg/mL in aqueous buffer |
Phenyl group at N1 | Hydrophobic pocket occupancy; steric stabilization | Enhanced binding affinity (>2-fold) vs alkyl substituents [4] |
Pyrazole-based therapeutics trace their origins to the late 19th century with Ludwig Knorr’s seminal synthesis of antipyrine (phenazone), an analgesic and antipyretic agent. The discovery of 1-pyrazolyl-alanine from watermelon seeds in 1959 marked the first natural pyrazole isolation, validating its biological relevance. Pyridine derivatives concurrently gained prominence through vitamins (e.g., niacin) and alkaloids (e.g., nicotine), establishing dual heterocyclic systems as privileged scaffolds [3] [6].
The strategic fusion of pyrazole and pyridine rings emerged in the early 2000s to address limitations of monocyclic systems. Pyrazoles offered metabolic stability but suffered from low solubility, while pyridines improved target engagement but exhibited off-target effects. Hybridization leveraged the complementary strengths: the pyrazole’s resistance to oxidative metabolism and pyridine’s capacity for cation-π interactions. Compound 371917-81-6 (1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde), patented in 2002, demonstrated the framework’s versatility as a precursor for carboxylic acid derivatives and kinase inhibitors [6].
Drug discovery campaigns in the 2010s exploited this scaffold for its multi-target potential. For instance, 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid derivatives (e.g., CAS 1014631-89-0) were optimized as anti-inflammatory agents, capitalizing on the carboxylic acid’s COX-2 inhibitory capacity. The hybrid’s synthetic tractability enabled rapid generation of libraries via condensations (e.g., 3-acetylpyridine with hydrazine) and carboxylations, accelerating structure-activity relationship studies. Clinical candidates like relugolix (pyridine-containing GnRH antagonist) and celecoxib (pyrazole-based COX-2 inhibitor) underscore the translational viability of these heterocycles [4] [6].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0